3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a benzamide moiety attached to a thiadiazole ring, which is further substituted with a methyl and a propyl group.
Preparation Methods
The synthesis of 1,3,4-thiadiazole derivatives, including 3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide, typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are usually mild, and the products are obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with enzymes and proteins involved in various biological pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine: Known for its antimicrobial properties.
5-aryl-1,3,4-thiadiazole derivatives: These compounds exhibit anticancer and anti-inflammatory activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H15N3OS |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H15N3OS/c1-3-5-11-15-16-13(18-11)14-12(17)10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,14,16,17) |
InChI Key |
MHFXQOPEPSVLJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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